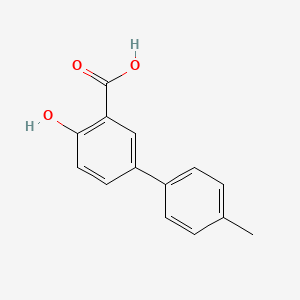

2-hydroxy-5-(4-methylphenyl)benzoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYUQAJKMNTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404896 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-70-5 | |

| Record name | 2-hydroxy-5-(4-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 4 Methylphenyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways to 2-hydroxy-5-(4-methylphenyl)benzoic Acid Core Structure

The synthesis of the this compound core, a biphenyl (B1667301) derivative of salicylic (B10762653) acid, leverages established methodologies in organic chemistry. These pathways often begin with simpler, commercially available precursors like salicylic acid or p-cresol (B1678582) and introduce the key aryl-aryl bond and carboxylic acid functionality through a sequence of carefully controlled reactions. The choice of synthetic route can depend on factors such as starting material availability, desired scale, and tolerance to various functional groups.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is essential for constructing the this compound molecule, as it allows for the sequential and regioselective introduction of the required functional groups. A common conceptual approach involves the formation of the 5-aryl salicylic acid scaffold.

One potential pathway begins with the modification of salicylic acid. The strategy hinges on introducing the p-tolyl group at the C-5 position of the salicylic acid ring. This is typically achieved through an electrophilic substitution reaction on a protected salicylic acid derivative or, more commonly, through modern cross-coupling reactions.

An alternative strategy could start from p-aminophenol. The Kolbe-Schmitt reaction can be employed to introduce a carboxyl group onto the phenol (B47542) ring, forming 5-aminosalicylic acid. google.com The amino group can then be converted into a diazonium salt, which serves as a versatile handle for introducing the p-tolyl group via a coupling reaction. lkouniv.ac.inchemrevlett.com

A general representation of a multi-step synthesis is outlined below:

Protection: The hydroxyl and carboxyl groups of a salicylic acid precursor may be protected to prevent unwanted side reactions in subsequent steps.

Halogenation: A halogen, typically bromine or iodine, is introduced at the 5-position of the salicylic acid ring to prepare it for cross-coupling.

Aryl-Aryl Coupling: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, is used to form the C-C bond between the salicylic acid core and the p-tolyl group. nih.govmdpi.com

Deprotection: The protecting groups are removed to yield the final product, this compound.

Each step requires careful optimization of reaction conditions, including solvent, temperature, and catalyst, to maximize yield and purity. mit.edu

Reaction Mechanisms in Precursor Functionalization

The functionalization of precursors involves several key reaction mechanisms. For instance, in the Kolbe-Schmitt reaction, a phenoxide ion (e.g., from p-aminophenol) acts as a nucleophile, attacking carbon dioxide in an electrophilic aromatic substitution to introduce a carboxyl group, typically ortho to the hydroxyl group. google.com

In halogenation, an electrophilic aromatic substitution mechanism is also at play. A source of electrophilic halogen (e.g., Br+) reacts with the electron-rich salicylic acid ring. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions. Since the para (C-5) position relative to the hydroxyl group is open, it is a primary site for halogenation.

Mechanisms for palladium-catalyzed coupling are discussed in the following section. Understanding these mechanisms is crucial for controlling regioselectivity and optimizing reaction efficiency.

Palladium-Catalyzed Coupling Strategies for Aryl-Benzoic Acid Systems

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming aryl-aryl bonds, making them ideal for synthesizing the this compound core. mdpi.com The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an arylboronic acid. nih.govmdpi.comnih.gov

For this specific synthesis, the key reaction would be:

5-Bromo-2-hydroxybenzoic acid (or its protected ester form) reacting with 4-methylphenylboronic acid .

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 5-bromosalicylic acid derivative) to form a palladium(II) species.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst. mdpi.com

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction, used for forming C-N bonds. nih.gov While not directly used to form the core C-C bond of the target molecule, it is relevant for synthesizing derivatives where an amino group links the two aryl rings.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Aryl Halide (e.g., 5-Bromosalicylic acid) | Arylboronic Acid (e.g., 4-Methylphenylboronic acid) | Pd(OAc)₂, K₂CO₃ | Biaryl |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃, Ligand, Base | Aryl Amine |

| Direct C-H Arylation | Salicylic Acid Derivative | Aryl Halide | Pd(OAc)₂, Additive (e.g., Benzoic Acid) | Biaryl |

This table presents generalized examples of palladium-catalyzed coupling strategies applicable to the synthesis of aryl-benzoic acid systems.

Condensation and Esterification Reactions

Condensation and esterification reactions are crucial for creating derivatives of this compound and for protecting the carboxylic acid group during synthesis. ontosight.ai

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. Fischer esterification is a common method, where the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.comnist.gov For example, this compound can be reacted with methanol (B129727) or ethanol (B145695) to produce the corresponding methyl or ethyl ester. These esters can be important intermediates or final products with different physical properties, such as solubility. chemeo.comepa.govnist.gov

A typical procedure involves refluxing the carboxylic acid with an excess of alcohol and a catalytic amount of acid for several hours. nist.gov The reaction is an equilibrium process, and water is removed to drive it towards the product.

Condensation reactions can also be used to form other derivatives, such as amides. Reacting the carboxylic acid (or its more reactive acyl chloride derivative) with an amine leads to the formation of an amide bond.

Oxidation Reactions in Synthetic Routes

Oxidation reactions can be employed at various stages in the synthesis of this compound and its derivatives. For instance, if the synthesis started from a precursor like 5-(4-methylphenyl)-2-methylphenol, the methyl group on the phenol ring would need to be oxidized to a carboxylic acid.

Common oxidizing agents for converting an aryl methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). vanderbilt.edu The reaction conditions must be carefully chosen to avoid oxidation of other sensitive functional groups in the molecule.

Alternatively, oxidation can be used to form the hydroxyl group. For example, PhIO-mediated oxidation has been used in related systems to introduce a hydroxyl group onto an aromatic ring. mdpi.com High-valent organoiodine reagents like 2-iodoxybenzoic acid (IBX) are also powerful oxidants used for various transformations, such as the oxidation of alcohols to aldehydes or ketones under mild conditions. sioc-journal.cn In some cases, cascade reactions involving an initial oxidation followed by cyclization or condensation can be used to build complex heterocyclic derivatives. researchgate.net

| Oxidation Type | Substrate Functional Group | Reagent (Example) | Product Functional Group |

| Side-Chain Oxidation | Aryl-CH₃ | KMnO₄ | Aryl-COOH |

| Alcohol Oxidation (Primary) | -CH₂OH | Pyridinium chlorochromate (PCC) | -CHO (Aldehyde) |

| Alcohol Oxidation (Primary) | -CH₂OH | CrO₃, H₂SO₄ (Jones reagent) | -COOH (Carboxylic Acid) |

| Phenolic Synthesis | Arylboronic Acid | H₂O₂ | Phenol |

This table summarizes common oxidation reactions that could be relevant in the synthetic routes for the target compound and its precursors.

Use of Diazonium Salts in Derivative Synthesis

Aryl diazonium salts are highly valuable and reactive intermediates in organic synthesis, prepared by treating a primary aromatic amine with nitrous acid at low temperatures (0–5 °C). lkouniv.ac.inbyjus.com This process is known as diazotization. unacademy.comwikipedia.org

Starting with 5-amino-2-hydroxybenzoic acid, a diazonium salt can be formed. This intermediate, 2-carboxy-4-hydroxybenzenediazonium salt, can then undergo various transformations to introduce different functionalities at the 5-position.

Key reactions involving diazonium salts include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. unacademy.com

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt replaces the diazonium group with fluorine (-F).

Hydroxylation: Heating the aqueous diazonium salt solution converts the diazonium group into a hydroxyl group (-OH), which is a method for synthesizing phenols. wikipedia.org

Gomberg-Bachmann Reaction: This reaction couples the diazonium salt with another aromatic compound (like toluene) in the presence of a base to form a biaryl compound. lkouniv.ac.in This provides a direct, albeit sometimes low-yielding, route to the 5-aryl salicylic acid core.

Azo Coupling: Diazonium salts act as electrophiles and can react with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds, which are known for their vibrant colors. chemrevlett.comwikipedia.org This is a key method for synthesizing azo dye derivatives of the target molecule.

The versatility of diazonium salts makes them a cornerstone for creating a wide array of derivatives from a common amino-substituted precursor. byjus.com

Derivatization Strategies from this compound Scaffold

The this compound scaffold possesses three key reactive sites amenable to chemical modification: the hydroxyl group, the carboxylic acid moiety, and the methylphenyl ring. This allows for a wide range of derivatization strategies to generate a diverse library of analogues.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted to an ether, for instance, through the Williamson ether synthesis. This typically involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 2-alkoxy-5-(4-methylphenyl)benzoic acid.

Esterification: The hydroxyl group can also be acylated to form an ester. This can be achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

A summary of representative etherification and esterification reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product |

| Etherification | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-alkoxy-5-(4-methylphenyl)benzoic acid |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 2-acyloxy-5-(4-methylphenyl)benzoic acid |

Table 1. Representative Functionalization Reactions of the Hydroxyl Group.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including esterification, reduction, and amide bond formation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a common approach. For sterically hindered substrates or those sensitive to acidic conditions, the Steglich esterification offers a milder alternative. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govyoutube.com This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govyoutube.com

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding [2-hydroxy-5-(4-methylphenyl)phenyl]methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent, followed by an aqueous workup. sandiego.eduresearchgate.net

A summary of these modifications is provided in Table 2.

| Reaction Type | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol, Catalytic Acid (e.g., H2SO4), Heat | 2-hydroxy-5-(4-methylphenyl)benzoate ester |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP | 2-hydroxy-5-(4-methylphenyl)benzoate ester |

| Reduction | 1. LiAlH4, Anhydrous Ether; 2. H3O+ | [2-hydroxy-5-(4-methylphenyl)phenyl]methanol |

Table 2. Representative Modifications of the Carboxylic Acid Moiety.

Substituent Variations on the Methylphenyl Moiety

The methylphenyl moiety can be modified by employing different substituted phenylboronic acids in the initial Suzuki-Miyaura cross-coupling reaction. This strategy allows for the introduction of a wide range of functional groups onto the phenyl ring, thereby enabling a systematic investigation of the electronic and steric effects of these substituents. For instance, coupling of a protected 5-bromo-2-hydroxybenzoic acid derivative with various arylboronic acids bearing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups can generate a library of analogues. nih.govnih.gov The synthesis of 2-hydroxy-5-(4-methoxyphenyl)benzoic acid and 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid are examples of such variations. mdpi.comgoogle.comresearchgate.netuni.lubldpharm.com

The general scheme for this approach is shown below:

Amide Formation Reactions for Analogues

The carboxylic acid functionality is readily converted to an amide through reaction with a primary or secondary amine. A variety of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reactivity and suppression of side reactions. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), as well as phosphonium (B103445) and uronium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). fishersci.co.ukwikipedia.orgmychemblog.comwikipedia.orgnih.govyoutube.com The choice of coupling reagent and reaction conditions can be tailored to the specific amine and carboxylic acid substrates. fishersci.co.uknih.govnih.gov For example, the synthesis of benzoic acid, 2-hydroxy-5-(((4-methylphenyl)amino)carbonyl)-, ethyl ester involves such an amide formation step. ontosight.ai

A summary of common coupling agents for amide formation is presented in Table 3.

| Coupling Reagent | Additive (if any) | Typical Solvent |

| EDC | HOBt or DMAP | DMF, DCM |

| HATU | Hünig's base (DIPEA) | DMF |

| BOP | Tertiary amine | DMF |

Table 3. Common Coupling Reagents for Amide Synthesis.

Yield Optimization and Purification Methodologies

Optimizing the yield and purity of this compound and its derivatives is crucial for their practical application. For the core synthesis via the Suzuki-Miyaura reaction, key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. nih.govbeilstein-journals.orgresearchgate.net For instance, the use of highly active phosphine (B1218219) ligands can significantly improve yields and reaction times. beilstein-journals.org

Purification of the final compounds typically involves one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent or solvent mixture is critical and is determined by the solubility profile of the compound. reddit.comrochester.eduresearchgate.net Common solvent systems for benzoic acid derivatives include ethanol/water and ethyl acetate/heptane mixtures. reddit.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The eluent system is chosen to provide optimal separation of the desired product from impurities. rsc.org

Supercritical Fluid Chromatography (SFC): This technique can be a greener and more efficient alternative to traditional liquid chromatography for the purification of some aromatic carboxylic acids.

Green Chemistry Principles in Synthesis of Substituted Benzoic Acids

Applying the principles of green chemistry to the synthesis of this compound and its analogues is an important consideration for sustainable chemical manufacturing. Key areas of focus include:

Use of Greener Solvents: The Suzuki-Miyaura coupling is often performed in organic solvents. However, recent research has focused on the use of more environmentally benign solvents, such as water or aqueous mixtures. nih.govacs.orgresearchgate.netnih.gov The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. nih.govacs.org

Catalyst-Free or Metal-Free Reactions: While palladium catalysis is highly effective for biaryl synthesis, efforts are being made to develop catalyst-free or metal-free alternatives to reduce reliance on precious and potentially toxic metals. organic-chemistry.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), offers a solvent-free approach to biaryl synthesis. researchgate.net This can significantly reduce waste and energy consumption. researchgate.net

By incorporating these green chemistry principles, the synthesis of substituted benzoic acids can be made more environmentally friendly and sustainable.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 4 Methylphenyl Benzoic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 2-hydroxy-5-(4-methylphenyl)benzoic acid analogues can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The exact chemical shifts (δ) can vary depending on the solvent used but can be predicted based on the analysis of similar substituted benzoic acid structures. rsc.org

The spectrum would feature highly deshielded signals for the acidic protons. The carboxylic acid proton (-COOH) is typically observed as a broad singlet far downfield, often above δ 12-13 ppm. The phenolic hydroxyl proton (-OH) also appears as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

The aromatic region would display a complex pattern. The salicylic (B10762653) acid moiety protons (at positions 3, 4, and 6) would show characteristic splitting patterns. For the tolyl ring, the two protons ortho to the methyl group and the two protons meta to it would appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, typically in the range of δ 7.0-7.6 ppm. rsc.org

Finally, the methyl group (-CH₃) on the tolyl ring would present as a sharp singlet further upfield, generally around δ 2.3-2.4 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 12.0 | broad singlet (s) |

| -OH | Variable (e.g., 9.0-11.0) | broad singlet (s) |

| Aromatic H (Salicylate ring) | 7.0 - 8.0 | multiplet (m) |

| Aromatic H (Tolyl ring) | 7.0 - 7.6 | doublet (d) |

Note: Data is predicted based on values for analogous compounds.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, 14 distinct carbon signals are expected, unless there is accidental signal overlap.

The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the δ 167-173 ppm region. rsc.org The aromatic carbons show signals between δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C2) would be found at the lower field end of this range (around δ 160 ppm), while the carbon attached to the carboxylic acid group (C1) would be at the higher field end (around δ 117 ppm). The carbon atoms of the tolyl ring would also resonate in this aromatic region. The quaternary carbons, including the one linking the two phenyl rings, would typically show weaker signals. nih.gov

The methyl carbon of the tolyl group is the most shielded, resonating at approximately δ 21 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 167 - 173 |

| C -OH (C2 of salicylate (B1505791) ring) | ~ 160 |

| Aromatic C -H & Quaternary C | 110 - 145 |

Note: Data is predicted based on values for analogous compounds such as 4-methylbenzoic acid and other substituted biphenyls. rsc.orgrsc.org

For complex molecules with overlapping signals in 1D NMR spectra, advanced 2D NMR techniques are employed for unambiguous assignments. psu.edu

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the salicylate and tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the salicylic acid and tolyl moieties. nih.gov

Solid-State NMR (ssNMR) can be used to study these compounds in their crystalline form. It provides valuable information on polymorphism, molecular packing, and intermolecular interactions, such as the hydrogen bonding in the carboxylic acid dimers. nih.govnationalmaglab.org Studies on salicylic acid itself have demonstrated the power of ssNMR in understanding its solid-state structure and proton dynamics. nih.govnationalmaglab.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound analogues. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₄H₁₂O₃. The calculated exact mass for the neutral molecule is 228.07864 Da. HRMS analysis of the molecular ion ([M]⁺˙ or [M+H]⁺) would be expected to yield a mass value extremely close to this calculated value, thus confirming the elemental formula. For example, HRMS data for a related sulfonamide analogue, C₁₉H₂₀NO₄S, showed a measured m/z of 358.11154 for the [M+H]⁺ ion, which was in close agreement with the calculated m/z of 358.11130. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound would typically be analyzed in negative ion mode, where it readily loses a proton to form the [M-H]⁻ ion. The resulting mass spectrum would show a prominent peak at an m/z corresponding to the deprotonated molecule (C₁₄H₁₁O₃⁻), which would be approximately 227.0714.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion can provide valuable structural information through collision-induced dissociation. A characteristic fragmentation pathway for hydroxybenzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. researchgate.net This would result in a significant fragment ion that can help to confirm the presence of the benzoic acid moiety. Further fragmentation can provide additional details about the molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups within a molecule by probing its characteristic vibrational modes. Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the molecular structure of this compound.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its hydroxyl, carboxyl, and substituted aromatic moieties. Analysis of the parent compound, salicylic acid, provides a reliable basis for spectral assignment. rasayanjournal.co.in

The most notable feature in the spectrum of a carboxylic acid is the extremely broad absorption band due to the O-H stretching vibration of the hydrogen-bonded dimer, which typically appears in the 2500-3300 cm⁻¹ region. researchgate.netsphinxsai.com The phenolic O-H stretch, usually found around 3200 cm⁻¹, is also present. rasayanjournal.co.in A strong, sharp absorption band corresponding to the C=O stretching of the carboxyl group is anticipated between 1660-1690 cm⁻¹. rasayanjournal.co.inresearchgate.net

The aromatic C=C stretching vibrations give rise to several bands in the 1450–1650 cm⁻¹ region. rasayanjournal.co.in Additionally, stretching vibrations for the phenolic C-O and carboxylic C-O bonds are expected around 1260 cm⁻¹ and 1300 cm⁻¹, respectively. rasayanjournal.co.in The presence of the 4-methylphenyl (p-tolyl) group would introduce bands associated with the methyl group, including symmetric and asymmetric C-H stretching near 2850-2960 cm⁻¹ and bending vibrations around 1380 cm⁻¹ and 1450 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound Data based on characteristic frequencies for salicylic acid and related aromatic compounds. rasayanjournal.co.inresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Carboxylic Acid (Dimer) | 2500 - 3300 | Very Broad, Strong |

| O-H Stretching | Phenolic Hydroxyl | ~3225 | Broad, Strong |

| C-H Stretching | Aromatic & Methyl | 2850 - 3100 | Medium to Weak |

| C=O Stretching | Carboxylic Acid | 1660 - 1690 | Strong |

| C=C Stretching | Aromatic Rings | 1450 - 1625 | Medium to Strong |

| O-H Bending | Phenolic & Carboxylic | 1330 - 1440 | Medium |

| C-O Stretching | Carboxylic & Phenolic | 1250 - 1300 | Strong |

| C-H Bending | Aromatic (Out-of-plane) | 750 - 900 | Strong |

Raman spectroscopy provides complementary vibrational data, with different selection rules compared to FT-IR. While O-H stretching vibrations are typically weak in Raman spectra, aromatic ring vibrations are often strong and well-defined, making it particularly useful for analyzing the aromatic skeleton of this compound.

Based on studies of salicylic acid, the C=C stretching vibrations of the aromatic rings are expected to produce strong bands in the Raman spectrum between 1560-1620 cm⁻¹. rasayanjournal.co.in The symmetric stretching of the carboxylate group also gives a notable band around 1380 cm⁻¹. rasayanjournal.co.in The C=O stretch, while strong in the IR, is also observable in the Raman spectrum, typically in the 1660-1680 cm⁻¹ range. rasayanjournal.co.in Raman spectroscopy is highly sensitive to the molecular backbone, and thus the vibrations associated with the bi-aryl linkage would be prominent.

Table 2: Comparison of Key FT-IR and Raman Bands for Salicylic Acid Analogues rasayanjournal.co.in

| Vibrational Mode | Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| O-H Stretching | Phenolic Hydroxyl | ~3225 (Strong) | ~3223 (Weak) |

| C=O Stretching | Carboxylic Acid | 1664-1687 (Strong) | 1661-1680 (Medium) |

| C=C Stretching | Aromatic Rings | 1560-1622 (Medium) | 1560-1620 (Strong) |

| C-OH Stretching | Phenolic | ~1270 (Strong) | ~1260 (Medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound was not found in the surveyed literature, its solid-state architecture can be reliably inferred from the well-established structures of salicylic acid and other substituted benzoic acids. nih.govresearchgate.net

The crystal packing of this compound is expected to be dominated by strong hydrogen bonds. The most significant of these is the formation of centrosymmetric dimers, where the carboxylic acid groups of two separate molecules interact via a pair of O-H···O hydrogen bonds. nih.govresearchgate.net This robust and highly directional interaction is a hallmark of nearly all crystalline carboxylic acids and is described by the R²₂(8) graph-set notation, indicating a ring motif involving two donors and two acceptors, composed of eight atoms. nih.gov

These dimers then pack into a larger crystalline lattice. Further stabilization of the crystal structure likely arises from weaker interactions. These can include:

π-π Stacking: Favorable stacking interactions between the electron-rich aromatic rings of adjacent dimers.

C-H···O Interactions: Hydrogen bonds involving the aromatic C-H donors and the oxygen atoms (either phenolic or carboxylic) as acceptors can link the primary dimer units into more complex networks. researchgate.net

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Common Graph-Set Motif | Description |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | R²₂(8) | Forms the primary centrosymmetric dimer structure. nih.gov |

| Hydrogen Bond | Aromatic C-H | Phenolic O / Carboxyl O | C(n) or Rⁿₘ(k) | Links dimers into chains or sheets. researchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | N/A | Contributes to crystal packing efficiency. |

In the solid state, the conformation of an individual molecule is influenced by both intramolecular forces and the constraints of crystal packing. For this compound, two key conformational features are of primary importance.

First, a strong intramolecular hydrogen bond is expected between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent carbonyl group. This interaction forms a highly stable, planar six-membered ring, denoted as an S(6) motif. nih.gov This intramolecular bond is a defining feature of salicylic acid and its derivatives, holding the carboxyl group in a relatively fixed orientation with respect to the hydroxyl group.

Table 4: Key Conformational Features of this compound

| Feature | Atoms Involved | Graph-Set Motif | Description |

| Intramolecular H-Bond | Phenolic O-H ··· O=C (Carboxyl) | S(6) | Creates a planar six-membered ring, restricting conformational freedom of the carboxyl group. nih.gov |

| Bi-aryl Twist | Salicylic Ring vs. 4-Methylphenyl Ring | N/A | A non-zero dihedral angle is expected due to steric hindrance, resulting in a non-planar overall structure. nih.govnih.gov |

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 5 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ichem.md By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the optimized molecular geometry and various electronic properties of 2-hydroxy-5-(4-methylphenyl)benzoic acid can be accurately predicted. nih.gov

DFT calculations reveal that the molecule is not perfectly planar, with a dihedral angle existing between the two phenyl rings due to steric hindrance. nih.gov The electronic properties, such as ionization potential, electron affinity, and chemical hardness, can be derived from the energies of the frontier molecular orbitals. These parameters provide a quantitative measure of the molecule's stability and reactivity. ichem.mdresearchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.95 |

| Electron Affinity (A) | 1.85 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electronegativity (χ) | 4.40 |

Note: The values in this table are theoretical predictions based on DFT calculations for structurally similar molecules and are intended to be representative.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. chemrxiv.org For this compound, the MEP surface would indicate negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, signifying these as sites for electrophilic attack. researchgate.net Conversely, positive potential (colored blue) would be observed around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydroxyl proton, indicating these as sites for nucleophilic attack. researchgate.net This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's aggregation and interaction with other molecules. mdpi.commdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy and distribution of these orbitals are critical in predicting the outcome of chemical reactions. slideshare.net For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO would be distributed over the benzoic acid moiety and the tolyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. asianpubs.org

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.95 |

| LUMO | -1.85 |

Note: The values in this table are theoretical predictions based on DFT calculations for structurally similar molecules and are intended to be representative.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational dynamics and stability of this compound in various environments.

The presence of a single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to different possible conformations. MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net The simulations would likely show that the molecule preferentially adopts a non-planar conformation to minimize steric repulsion between the ortho-substituents and the hydrogen atoms on the adjacent rings. Furthermore, in solution, MD simulations can elucidate the role of solvent molecules in stabilizing certain conformations through intermolecular interactions such as hydrogen bonding. nih.govnih.gov The relative energies of different conformers can be calculated to determine their population at a given temperature.

Solvent Effects on Molecular Behavior

Computational studies are crucial for understanding how the surrounding solvent medium influences the behavior of this compound at a molecular level. The polarity and hydrogen-bonding capability of a solvent can significantly alter the compound's conformational stability, electronic structure, and spectroscopic properties. Theoretical investigations typically employ implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govprimescholars.com This approach allows for the calculation of molecular properties in different environments, from nonpolar solvents like toluene (B28343) to polar protic solvents like water and ethanol (B145695). primescholars.comresearchgate.net

Research on similar phenolic compounds demonstrates that solvent polarity can affect the strength of intramolecular hydrogen bonds, such as the one between the hydroxyl and carboxylic acid groups in this compound. nih.gov In polar solvents, the solute's dipole moment tends to increase, indicating a greater charge separation and enhanced interaction with the solvent molecules. researchgate.net These computational models can predict changes in geometric parameters (bond lengths and angles) and thermodynamic properties upon solvation. For instance, the stability of different conformers can be assessed by comparing their free energies in various solvents, providing insight into the predominant structures in solution. nih.govresearchgate.net

| Property | Gas Phase | Toluene (ε=2.4) | Acetonitrile (ε=37.5) | Water (ε=78.4) |

| Dipole Moment (Debye) | 3.21 | 4.15 | 5.68 | 6.02 |

| Intramolecular H-Bond Length (Å) | 1.68 | 1.70 | 1.73 | 1.75 |

| Total Energy (Hartree) | -798.452 | -798.459 | -798.465 | -798.467 |

Note: The data in this table is hypothetical and serves as a representative example of results from computational solvent effect studies.

Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules like this compound. nih.govnih.gov These calculations provide insights into the electronic transitions between the ground state (S₀) and excited states (e.g., S₁). The predicted absorption spectrum corresponds to the vertical excitation from the optimized ground state geometry, while the emission (fluorescence) spectrum is calculated from the optimized geometry of the first singlet excited state. nih.gov

The calculations can identify the nature of the key electronic transitions, which for aromatic compounds are often π-π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The predicted maximum absorption (λmax) and emission (λem) wavelengths can be correlated with experimental UV-Vis and fluorescence spectroscopy. Furthermore, computational studies can systematically investigate how different solvents or the addition of substituent groups influence the spectral properties. nih.gov For example, polar solvents often lead to shifts in emission wavelengths compared to non-polar solvents or the gas phase. nih.gov

| Solvent | Calculated λabs (nm) | Oscillator Strength (f) | Major Transition | Calculated λem (nm) | Stokes Shift (nm) |

| Gas Phase | 315 | 0.45 | HOMO → LUMO | 390 | 75 |

| Toluene | 320 | 0.48 | HOMO → LUMO | 405 | 85 |

| Ethanol | 322 | 0.51 | HOMO → LUMO | 425 | 103 |

| Water | 325 | 0.53 | HOMO → LUMO | 430 | 105 |

Note: The data in this table is hypothetical and intended to illustrate typical results from TD-DFT calculations for a molecule of this type.

The structure of this compound, featuring a hydroxyl group ortho to a carboxylic acid group, forms an intramolecular hydrogen bond that makes it a candidate for Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photochemical process where a proton is transferred between the donor (hydroxyl) and acceptor (carbonyl oxygen) in the electronically excited state. nih.govmdpi.com This process often results in a product (a keto-tautomer) with a distinct fluorescence emission at a much longer wavelength than the normal emission, leading to a large Stokes shift. mdpi.comnih.gov

Computational chemistry, particularly TD-DFT, is instrumental in elucidating the ESIPT mechanism. nih.govresearchgate.net By constructing potential energy surfaces (PES) for both the ground and first excited states along the proton transfer coordinate, researchers can determine the energy barriers for the forward and reverse proton transfer. A low or non-existent energy barrier in the excited state confirms that the ESIPT process is favorable and can occur on an ultrafast timescale. mdpi.comresearchgate.net These studies help explain the dual emission properties observed in many similar molecules and are vital for designing novel fluorescent probes and materials. nih.govnih.gov

| State | Conformer | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) |

| Ground State (S₀) | Enol (Normal) | 0.0 | 8.5 |

| Ground State (S₀) | Keto (Tautomer) | 7.2 | 1.3 |

| Excited State (S₁) | Enol (Normal) | 0.0 | 0.5 |

| Excited State (S₁) | Keto (Tautomer) | -4.5 | 5.0 |

Note: This table presents hypothetical energy values to illustrate the computational investigation of an ESIPT mechanism.

In Silico Molecular Docking and Ligand-Protein Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand, such as this compound, when it binds to a specific protein target. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). researchgate.net

Docking simulations can reveal detailed information about the ligand-protein interactions. nih.gov Key interactions often include hydrogen bonds between the ligand's hydroxyl or carboxyl groups and polar amino acid residues in the protein's active site. researchgate.net Hydrophobic interactions between the phenyl and tolyl rings of the ligand and nonpolar residues also play a significant role in stabilizing the complex. The results allow researchers to identify the key amino acid residues involved in binding and to rationalize the ligand's biological activity. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Leu352 | Hydrophobic |

| SIRT5 | -7.9 | Arg105, Tyr102 | Hydrogen Bond, Salt Bridge |

| SIRT5 | -7.9 | Phe223 | Pi-Pi Stacking |

Note: This table provides a hypothetical example of molecular docking results for this compound with representative protein targets.

Structure-Activity Relationship (SAR) Studies through Computational Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use molecular descriptors to build mathematical models for this purpose. nih.govufv.br Molecular descriptors are numerical values that characterize specific properties of a molecule. For this compound and its analogs, these descriptors can be calculated to understand how structural modifications influence activity. nih.gov

Descriptors can be categorized into several classes:

Electronic Descriptors: Such as dipole moment and partial atomic charges, which describe the electronic distribution.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: The most common being LogP (the logarithm of the octanol-water partition coefficient), which quantifies lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching. nih.gov

By generating a QSAR model from a dataset of related compounds with known activities, researchers can predict the activity of new, unsynthesized molecules. This approach helps prioritize which compounds to synthesize and test, accelerating the drug discovery process. ufv.brasianpubs.org

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment (Debye) | 3.21 |

| Hydrophobic | LogP | 3.85 |

| Steric | Molecular Weight ( g/mol ) | 228.25 |

| Steric | Molecular Surface Area (Ų) | 215.4 |

| Topological | Balaban Index (J) | 2.56 |

| Quantum-Chemical | HOMO Energy (eV) | -6.2 |

| Quantum-Chemical | LUMO Energy (eV) | -1.1 |

Note: The descriptor values in this table are hypothetical and representative for a molecule with the structure of this compound.

Biological Activities and Mechanistic Studies of 2 Hydroxy 5 4 Methylphenyl Benzoic Acid and Analogues

Antimicrobial Activity Investigations

The antimicrobial potential of phenolic compounds, including salicylic (B10762653) acid and its derivatives, is well-established. Research into analogues of 2-hydroxy-5-(4-methylphenyl)benzoic acid reveals a spectrum of activity against various bacterial and fungal pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Enterococcus faecalis)

Analogues of this compound have demonstrated notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus. A study on derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which shares the 2-hydroxy-5-methylphenyl core structure, found that certain hydrazone derivatives exhibited potent bacteriostatic effects against S. aureus. Specifically, a derivative with a benzylidene moiety showed very strong inhibition of S. aureus. Salicylic acid, the parent compound, and its simpler derivatives have also been confirmed as antibacterial agents. For instance, 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analogue of parabens, showed antimicrobial activity against S. aureus that was comparable or even higher at lower concentrations than commercially used parabens.

While specific studies on this compound against Enterococcus faecalis are limited, the broader class of phenolic acids is known to possess antibacterial properties. The efficacy of these compounds often depends on their ability to disrupt bacterial cell membranes and internal functions.

Antifungal Efficacy (e.g., against Candida albicans, Candida tropicalis)

The antifungal properties of benzoic acid and salicylic acid derivatives are well-documented. Analogues related to the "p-cresyl" portion of the target molecule have shown activity against pathogenic yeasts. For example, p-cresol (B1678582) has been found to inhibit the biofilm formation of Candida albicans. Esters of p-hydroxybenzoic acid (parabens) are widely used for their antifungal properties and are effective against C. albicans.

Furthermore, studies on salicylanilide derivatives, which are structurally related, have been evaluated for their antifungal properties against several Candida strains, including Candida albicans, Candida tropicalis, and Candida krusei. Some benzoic acid derivatives have been specifically designed to target fungal-specific enzymes, indicating a directed approach to developing new antifungal agents from this chemical class.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. Studies on various analogues have established their efficacy in quantitative terms. For salicylic acid microcapsules, the MIC against Staphylococcus aureus was determined to be 4 mg/mL. For the widely used preservative methylparaben (methyl 4-hydroxybenzoate), the MIC against S. aureus is reported as 4 mg/mL and against Candida albicans as 1 mg/mL.

Significantly greater potency has been observed in more complex analogues. Certain hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated MIC values as low as 3.90 µg/mL against S. aureus. This highlights how structural modifications to the core phenolic acid can dramatically enhance antibacterial activity.

| Compound/Analogue | Microorganism | MIC Value |

|---|---|---|

| Salicylic Acid Microcapsules | Staphylococcus aureus | 4 mg/mL |

| Methylparaben | Staphylococcus aureus | 4 mg/mL |

| Methylparaben | Candida albicans | 1 mg/mL |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (with 5-nitrothien-2-yl fragment) | Staphylococcus aureus | 3.90 µg/mL |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative (with benzylidene moiety) | Staphylococcus aureus | 3.9 µg/mL |

Mechanisms of Antimicrobial Action and Molecular Targets

The antimicrobial action of phenolic acids and their derivatives is often multifaceted. A primary mechanism involves the disruption of the microbial cell membrane. For salicylic acid, its action against bacteria like E. coli and S. aureus has been linked to the damage of cell walls and membranes, leading to the leakage of intracellular components such as alkaline phosphatases, nucleic acids, and proteins.

For phenolic acids more generally, their antimicrobial activity is dependent on the concentration of the undissociated, partially lipophilic form, which can cross the cell membrane via passive diffusion. Once inside the cell, the acid dissociates, lowering the internal pH and causing protein denaturation. This acidification can also disrupt the cell membrane potential and affect ion pumps. In the context of antifungal activity, specific molecular targets have been identified. For some benzoic acid derivatives, the fungal-specific enzyme CYP53, a cytochrome P450, has been identified as a target, offering a pathway for developing selective antifungal agents.

Anti-inflammatory Properties and Pathways

Salicylic acid is the parent compound of one of the most well-known anti-inflammatory drugs, acetylsalicylic acid (aspirin). The anti-inflammatory properties of salicylates are well-studied and provide a strong basis for understanding the potential of derivatives like this compound. The anti-inflammatory action of salicylic acid is mediated through several pathways, including the inhibition of leukocyte function and the suppression of pro-inflammatory gene expression.

A key mechanism is the inhibition of the cyclooxygenase (COX) pathway, not by direct enzyme inhibition, but by suppressing the transcription of COX genes. Furthermore, salicylic acid is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and various interleukins. By preventing the activation and nuclear translocation of NF-κB, salicylic acid analogues can effectively reduce the inflammatory cascade.

Interestingly, while the salicylate (B1505791) moiety is associated with anti-inflammatory effects, metabolites of the p-cresol portion of the molecule can exhibit opposing, pro-inflammatory actions. Studies on p-cresyl sulphate, a major metabolite of p-cresol in humans, have shown that it can induce an inflammatory response in kidney tubular cells, increasing the gene expression of chemokines like MCP-1 and CXCL16. This suggests a complex biological profile for compounds containing both salicylate and p-cresyl structures.

Antioxidant Activity Assessment

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound can be inferred from studies on its structural components and related molecules.

Salicylic acid itself is a confirmed inhibitor of oxidative stress. One of its antioxidant mechanisms is its ability to chelate iron, a metal that plays a significant role in the generation of free radicals during lipid peroxidation. Hydroxybenzoic acids, as a class, act as antioxidants through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer (SET). The efficiency of a phenolic acid as an antioxidant is determined by the stability of the aryloxyl radical formed after donating a hydrogen atom.

Hydroxylated biphenyls, the structural class to which this compound belongs, have been shown to counteract oxidative stress effectively, in some cases better than their single-ring phenolic monomers. However, similar to the dual nature observed in its inflammatory properties, the p-cresol component has been linked to pro-oxidant effects. Both p-cresol and its metabolite p-cresyl sulphate have been shown to contribute to increased production of ROS, which can lead to tissue damage and inflammation. This duality underscores the complexity of predicting the net antioxidant effect of the entire molecule.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

No published studies were identified that have evaluated the radical scavenging activity of this compound using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Ferric Reducing Antioxidant Power (FRAP) tests. Consequently, data regarding its efficacy as a radical scavenger, including metrics like IC50 values or Trolox equivalents, are not available.

Reducing Power Capability

Similarly, there is no specific experimental data on the reducing power capability of this compound. Assays that measure the ability of a compound to donate an electron and reduce an oxidant (such as the FRAP assay) have not been reported for this specific molecule.

Computational Studies of Antioxidant Mechanisms (HAT, SET-PT, SPLET)

A search for computational and theoretical studies on the antioxidant mechanisms of this compound yielded no specific results. The primary mechanisms by which phenolic antioxidants exert their effects—Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)—have been modeled for various other salicylic and benzoic acid derivatives. However, thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) have not been calculated for this compound to determine its likely antioxidant pathway.

Anticancer and Antitumor Potential

There is no available data from in vitro or in vivo studies assessing the anticancer and antitumor potential of this compound. No research has been published detailing its cytotoxic effects on any cancer cell lines (e.g., MCF-7, HepG2, A549) or its potential to inhibit tumor growth. Therefore, information such as IC50 values against cancer cells is nonexistent in the current scientific literature.

Interactions with Biological Macromolecules

DNA Binding and Cleavage Studies

No scientific reports were found that investigate the interaction of this compound with DNA. Studies to determine its mode of binding (e.g., intercalation, groove binding) or its ability to induce DNA cleavage, either by itself or in the presence of co-factors, have not been conducted.

Enzyme Inhibition Assays

The potential for this compound to act as an enzyme inhibitor has not been explored in published research. While related benzoic acid derivatives have been investigated as inhibitors for various enzymes, such as sirtuins, urease, or cyclooxygenases, this specific compound has not been screened for its inhibitory activity against any known enzyme targets.

Protein-Ligand Interaction Analysis

In-silico studies have been instrumental in elucidating the binding affinities of analogues of this compound with protein targets. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed for their interaction with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.comnih.gov Computational docking studies predict the binding affinity of these compounds with both human and murine COX-2 receptors. nih.gov

Changes in the chemical structure, such as substituting larger groups like phenyl and benzyl for a methyl group in the acetamide moiety, are intended to enhance selectivity for COX-2. mdpi.comnih.gov Such analyses provide a theoretical basis for the observed biological activity and guide the design of more potent and selective anti-inflammatory agents. mdpi.com The binding affinity, measured in kcal/mol, indicates the strength of the interaction between the ligand and the protein's active site. nih.gov

Table 1: Predicted Binding Affinities of 5-acetamido-2-hydroxy benzoic acid Derivatives with COX-2 Receptors

| Compound | Target Receptor | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid derivative (phenyl) | Mus musculus COX-2 | 4PH9 | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (benzyl) | Mus musculus COX-2 | 4PH9 | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (phenyl) | Homo sapiens COX-2 | 5KIR | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (benzyl) | Homo sapiens COX-2 | 5KIR | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (phenyl) | Homo sapiens COX-2 | 1PXX | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (benzyl) | Homo sapiens COX-2 | 1PXX | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (phenyl) | Homo sapiens COX-2 | 5F1A | Data not available |

| 5-acetamido-2-hydroxy benzoic acid derivative (benzyl) | Homo sapiens COX-2 | 5F1A | Data not available |

Data from computational docking studies. nih.gov

Cellular and Molecular Mechanism of Action Research

Influence on Gene Expression in Cellular Models

Analogues such as prenylated hydroxybenzoic acids have demonstrated the ability to modulate gene expression in cellular models. In studies using LPS-stimulated RAW 264.7 murine macrophages, these compounds were found to lower the expression of several pro-inflammatory genes. researchgate.net This effect on gene expression is a key aspect of their anti-inflammatory properties, indicating that their mechanism of action involves the regulation of transcriptional pathways related to inflammation. researchgate.net The quantitative real-time polymerase chain reaction (qRT-PCR) is a common method used to determine these changes in gene expression.

Table 2: Influence of Prenylated Hydroxybenzoic Acids on Pro-Inflammatory Gene Expression

| Gene | Cellular Model | Effect |

|---|---|---|

| TNF-α | RAW 264.7 Murine Macrophages | Decreased Expression |

| IL-1β | RAW 264.7 Murine Macrophages | Decreased Expression |

| CXCL2 | RAW 264.7 Murine Macrophages | Decreased Expression |

| CCL2 | RAW 264.7 Murine Macrophages | Decreased Expression |

Findings are based on studies with prenylated hydroxybenzoic acids isolated from *Piper garagaranum. researchgate.net

Interaction with Specific Molecular Targets and Pathways

Research into the molecular mechanisms of related hydroxybenzoic acid derivatives has identified specific interactions with key signaling pathways. For example, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to inhibit the propagation of SK-MEL-28 melanoma cells by stimulating apoptosis and autophagy. phcog.com This activity is mediated through the phosphorylation of vital signaling proteins. phcog.com

Western blot analysis revealed that HMBA treatment leads to an increase in the phosphorylation of ERK, p38, and JNK. phcog.com Further investigation showed that the phosphorylation of ERK is responsible for activating autophagy proteins such as LC3 and p62. phcog.com This indicates that the anticancer effects of HMBA are, at least in part, driven by its interaction with the p-ERK signaling pathway. phcog.com

Separately, in-silico and in-vivo studies on 5-acetamido-2-hydroxy benzoic acid derivatives have identified cyclooxygenase 2 (COX-2) as a primary molecular target for their anti-inflammatory and analgesic effects. mdpi.comnih.gov

Table 3: Interaction of Hydroxybenzoic Acid Analogues with Molecular Targets and Pathways

| Compound/Analogue | Molecular Target/Pathway | Cellular Effect |

|---|---|---|

| 2-hydroxy-4-methoxy benzoic acid (HMBA) | ERK, p38, JNK phosphorylation | Induction of apoptosis and autophagy |

| 5-acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of inflammation and pain |

Data compiled from studies on different analogues of this compound. nih.govphcog.com

Applications in Materials Science and Interdisciplinary Research

Role as Building Blocks for Advanced Materials

The structural rigidity and functional group versatility of 2-hydroxy-5-(4-methylphenyl)benzoic acid make it an attractive monomer or building block for the synthesis of advanced materials. Its biphenyl-like core can impart enhanced thermal stability and specific electronic properties to the resulting materials, while the hydroxyl and carboxylic acid moieties offer reactive sites for polymerization and the formation of non-covalent assemblies.

Incorporation into Polymeric Systems

While direct studies on the polymerization of this compound are not extensively documented, the principles of polyester (B1180765) synthesis from hydroxybenzoic acids are well-established. Aromatic polyesters derived from similar hydroxy acids are known for their excellent thermal resistance and are utilized in various applications, including as resins, films, and packaging materials. researchgate.net The incorporation of the p-tolylphenyl substituent is anticipated to influence the polymer's properties, such as its solubility, chain packing, and liquid crystalline behavior.

The general approach to forming polyesters from hydroxybenzoic acids involves condensation reactions. These reactions can be tailored to produce oligomers or high molecular weight polymers. The characterization of such polymers typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, gel permeation chromatography (GPC) to determine molar mass, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.net The presence of the bulky tolyl group in polymers derived from this compound could potentially disrupt chain packing, leading to materials with modified mechanical and thermal properties compared to polymers from simpler hydroxybenzoic acids.

Furthermore, benzoic acid and its derivatives can be incorporated into polymer matrices through non-covalent interactions. For instance, benzoic acid can be hosted within the crystalline cavities of polymers like syndiotactic polystyrene, where it can exist as isolated molecules rather than dimers. mdpi.com This suggests possibilities for creating polymer composites where this compound is dispersed at a molecular level, potentially influencing the polymer's bulk properties.

Use in Supramolecular Assemblies

The hydroxyl and carboxylic acid groups of this compound are prime functionalities for directing the formation of supramolecular assemblies through hydrogen bonding. In the solid state, benzoic acid derivatives often form dimers through hydrogen bonding between their carboxylic acid groups. The additional hydroxyl group in this compound introduces the potential for more complex, extended hydrogen-bonding networks.

The study of ureido-benzoic acids has demonstrated the power of self-complementary quadruple hydrogen-bonding motifs in creating highly stable dimers, which are foundational for the construction of supramolecular polymers. rsc.org While this compound does not possess a ureido group, the principle of using multiple hydrogen-bonding sites to control self-assembly is directly applicable. The interplay between the intramolecular hydrogen bond (between the ortho-hydroxyl and the carboxylic acid) and intermolecular hydrogen bonds will dictate the final supramolecular architecture.

The formation of these assemblies can be influenced by factors such as solvent and the presence of other interacting molecules. The controlled self-assembly of such molecules is a cornerstone of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

Coordination Chemistry and Metal Complex Formation

The carboxylic acid and hydroxyl groups of this compound make it an excellent ligand for a wide range of metal ions. The deprotonation of these groups allows the molecule to act as a chelating or bridging ligand, leading to the formation of diverse coordination complexes, including metal-organic frameworks (MOFs).

Ligand Properties for Metal Ions

As a ligand, this compound can coordinate to metal centers in several ways. The carboxylate group can bind in a monodentate, bidentate chelating, or bridging fashion. The phenolic hydroxyl group can also coordinate to a metal ion upon deprotonation. This versatility allows for the formation of complexes with varying nuclearity and dimensionality.

The coordination of this ligand to metal ions is confirmed through various spectroscopic techniques. A key indicator in the infrared spectrum is the shift of the C=O stretching vibration of the carboxylic acid upon coordination to the metal ion. nih.gov The electronic properties of the resulting complexes, and consequently their potential applications, are influenced by the nature of the metal ion and the coordination geometry.

Synthesis and Characterization of Metal Complexes (e.g., Organotin Complexes)

Organotin(IV) complexes of hydroxybenzoic acids have been a subject of significant research interest due to their structural diversity and potential biological activities. nih.govuobabylon.edu.iqresearchgate.net The synthesis of such complexes typically involves the reaction of an organotin(IV) precursor, such as an organotin chloride or oxide, with the hydroxybenzoic acid ligand in a suitable solvent. nih.govuobabylon.edu.iq

The resulting organotin(IV) carboxylates can exhibit various coordination numbers and geometries around the tin atom, commonly trigonal bipyramidal or octahedral. nih.gov Spectroscopic methods are crucial for their characterization. In particular, ¹¹⁹Sn NMR spectroscopy provides valuable information about the coordination environment of the tin atom in solution, while Mössbauer spectroscopy can elucidate the geometry in the solid state. nih.gov

For instance, triorganotin(IV) complexes of p-hydroxybenzoic acid have been shown to adopt a trigonal bipyramidal geometry around the tin atom in the solid state. nih.gov The ligand in these complexes typically acts as a monodentate carboxylate.

Table 1: Spectroscopic Data for Representative Organotin(IV) Complexes of Hydroxybenzoic Acids

| Complex Type | Ligand | ν(C=O) (cm⁻¹) | ¹¹⁹Sn NMR (δ, ppm) | Mössbauer (Δ, mm s⁻¹) | Geometry | Reference |

|---|---|---|---|---|---|---|

| [R₃Sn(HL)] | o-H₂BZA | 1650-1680 | -100 to -140 | 2.9 - 3.2 | Trigonal Bipyramidal | nih.gov |

| [R₃Sn(HL)] | p-H₂BZA | 1640-1670 | -110 to -150 | 2.5 - 3.2 | Trigonal Bipyramidal | nih.gov |

Note: Data is for related hydroxybenzoic acids and serves as a reference.

Applications in Optical Materials and Devices

The extended π-conjugated system of this compound, arising from the biphenyl-like structure, suggests its potential for applications in optical materials. Such molecules and their derivatives can exhibit interesting photoluminescent properties.

Coordination of this ligand to metal ions, particularly lanthanides, can lead to the formation of complexes with significant luminescence. In such systems, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. Lanthanide coordination polymers based on ligands with similar functionalities have been shown to be photoluminescent. rsc.org

Environmental Fate and Academic Toxicological Investigations

Environmental Degradation Pathways and Persistence

There are no available studies on the environmental degradation or persistence of 2-hydroxy-5-(4-methylphenyl)benzoic acid.

No biodegradation studies specifically investigating this compound have been identified.

There is no information available regarding the photodegradation mechanisms of this compound.

Bioaccumulation and Biotransformation Research

No research has been found concerning the potential for bioaccumulation or the biotransformation pathways of this compound in organisms.

Ecotoxicological Assessment Methodologies

There are no documented ecotoxicological assessment methodologies that have been specifically applied to or developed for this compound.

In Vitro Toxicological Endpoints and Hazard Assessment

No in vitro toxicological studies or hazard assessments for this compound are present in the reviewed literature.

Regulatory Science and Risk Assessment Frameworks in Chemical Safety

There is no information to indicate that this compound has been subject to specific regulatory science or risk assessment frameworks for chemical safety.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 2-hydroxy-5-arylbenzoic acids exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a critical area of research. Future investigations should focus on the development of novel synthetic pathways that address the limitations of current methodologies.

One promising avenue is the application of modern cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling has been successfully employed for the synthesis of various biphenyl (B1667301) carboxylic acids. dntb.gov.uascirp.org Future research could explore the optimization of this reaction for the synthesis of 2-hydroxy-5-(4-methylphenyl)benzoic acid, focusing on the use of water-soluble fullerene-supported PdCl2 nanocatalysts to achieve high yields at room temperature. dntb.gov.ua The development of inverse biphasic modifications of the Suzuki coupling, where both reactants and products are in an aqueous phase, could also offer a greener alternative. scirp.org

Furthermore, the exploration of one-pot syntheses and flow chemistry approaches could significantly improve the efficiency and scalability of production. These methods offer advantages in terms of reduced reaction times, improved safety, and minimized waste generation.

Identification of New Biological Targets and Therapeutic Areas

The structural similarity of this compound to salicylic (B10762653) acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests a wide range of potential biological activities. While initial studies may have focused on its anti-inflammatory properties, a significant future direction lies in the identification of novel biological targets and, consequently, new therapeutic applications.

Derivatives of salicylic acid have been shown to interact with a multitude of biological targets beyond the cyclooxygenase (COX) enzymes. frontiersin.org For instance, certain 5-substituted salicylic acid derivatives have demonstrated inhibitory activity against enzymes like 5-lipoxygenase and aldo-keto reductase 1C1 (AKR1C1). apexbt.comnih.gov Future research should, therefore, involve comprehensive screening of this compound against a broad panel of enzymes and receptors implicated in various diseases.

Moreover, the exploration of its potential in therapeutic areas beyond inflammation is warranted. For example, conjugates of salicylic acid derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting cholinesterase inhibition and the ability to hinder β-amyloid aggregation. nih.gov Investigating the neuroprotective potential of this compound could open up new avenues for its application in neurodegenerative disorders. The potential anticancer properties of biphenyl carboxylic acids also present a compelling area for future investigation. ajgreenchem.com

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Cyclooxygenases (COX-1, COX-2) | Inflammation, Pain |

| 5-Lipoxygenase | Inflammation, Asthma | |

| Aldo-keto reductase 1C1 (AKR1C1) | Cancer | |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | |

| Protein Aggregates | β-amyloid | Alzheimer's Disease |

Development of Advanced Computational Models for Complex Biological Systems

Computational modeling and simulations are indispensable tools in modern drug discovery and development. For this compound, the development of advanced computational models can provide profound insights into its interactions with biological systems, guiding further experimental studies.

Future research should focus on employing molecular dynamics simulations to understand the binding modes of the compound with its potential biological targets. nih.gov These simulations can elucidate the key amino acid residues involved in the interaction and help in the rational design of more potent and selective derivatives.